Danofloxacin mesylate (CAS 119478-55-6) is a synthetic, third-generation fluoroquinolone antibacterial agent optimized for veterinary and agricultural research applications. As the methanesulfonate salt of danofloxacin, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. From a procurement and formulation perspective, the mesylate salt is specifically engineered to overcome the severe aqueous insolubility of the danofloxacin free base, enabling the development of stable injectable solutions, sustained-release hydrogels, and high-concentration drinking water additives . Its pharmacokinetic profile is characterized by exceptionally high tissue-to-plasma partitioning, particularly in pulmonary tissues, making it a benchmark compound for modeling respiratory infection treatments and developing novel veterinary drug delivery systems [1].
Substituting danofloxacin mesylate with its free base or older in-class analogs like enrofloxacin introduces critical failures in both formulation processability and in vivo efficacy. Danofloxacin free base is practically insoluble in water (<0.1 mg/mL), which precludes its use in direct aqueous injectables or drinking water formulations without aggressive, biologically disruptive co-solvents . Furthermore, substituting with generic fluoroquinolones compromises targeted respiratory efficacy; danofloxacin mesylate achieves lung tissue concentrations that are up to 13–16 times higher than corresponding plasma levels, a partitioning efficiency not consistently matched by generic alternatives[1]. Consequently, utilizing the free base or alternative fluoroquinolones will severely bottleneck aqueous processability and artificially lower the therapeutic ceiling in pulmonary infection models.
The selection of the mesylate salt over the free base is driven by a stark difference in aqueous solubility, which is a fundamental prerequisite for parenteral and oral liquid formulations. Danofloxacin mesylate achieves an aqueous solubility of approximately 20 mg/mL, whereas the danofloxacin free base is practically insoluble in water (<0.1 mg/mL) . This >200-fold increase in solubility eliminates the need for complex, high-toxicity solvent systems in laboratory and industrial preparations, enabling direct integration into sustained-release matrices such as chitosan/glycerophosphate lipogels and standard aqueous injectables.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 20 mg/mL (Danofloxacin Mesylate) |
| Comparator Or Baseline | <0.1 mg/mL (Danofloxacin Free Base) |
| Quantified Difference | >200-fold increase in aqueous solubility |
| Conditions | Standard aqueous solvent at room temperature |
Procuring the mesylate salt is mandatory for researchers and manufacturers developing aqueous injectables, drinking water additives, or hydrogel-based delivery systems where the free base would precipitate.
Danofloxacin mesylate is uniquely suited for respiratory disease applications due to its aggressive partitioning into pulmonary tissues. In pharmacokinetic evaluations of infected models, danofloxacin achieves a maximum concentration (Cmax) in lung tissue of 4.71 µg/mL compared to just 0.28 µg/mL in plasma [1]. This results in a lung-to-plasma concentration ratio of approximately 16.8-fold. This targeted accumulation ensures that the active pharmaceutical ingredient is delivered precisely to the site of respiratory infections, outperforming generic systemic antibiotics that distribute more uniformly and fail to reach critical local therapeutic thresholds.
| Evidence Dimension | Tissue vs. Plasma Concentration (Cmax) |
| Target Compound Data | 4.71 µg/mL (Lung Tissue) |
| Comparator Or Baseline | 0.28 µg/mL (Plasma) |
| Quantified Difference | 16.8-fold higher concentration in lung tissue |
| Conditions | In vivo pharmacokinetic evaluation in Mycoplasma gallisepticum infected models |
This extreme tissue partitioning makes danofloxacin mesylate the optimal choice for formulating targeted respiratory therapeutics and validating localized drug delivery models.
Danofloxacin mesylate demonstrates high-potency bactericidal activity at extremely low concentrations, which is critical for minimizing dosage and reducing the risk of resistance. Against primary veterinary respiratory pathogens such as Pasteurella multocida, danofloxacin exhibits an epidemiological cutoff value and MIC threshold of ≤0.125 µg/mL [1]. In comparative pharmacokinetic/pharmacodynamic (PK/PD) integration studies, this low MIC threshold allows standard dosing regimens (e.g., 2.5 mg/kg) to easily achieve the required AUC/MIC targets for bactericidal effect, providing a distinct efficacy advantage over older-generation fluoroquinolones that require higher systemic doses to achieve equivalent pathogen eradication.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) Cutoff |
| Target Compound Data | 0.125 µg/mL against P. multocida |
| Comparator Or Baseline | Standard clinical breakpoint thresholds (>1.0 µg/mL for resistant strains) |
| Quantified Difference | High susceptibility allowing >90% Probability of Target Attainment (PTA) at standard 2.5 mg/kg doses |
| Conditions | In vitro broth and serum microdilution assays combined with Monte Carlo simulations |
Procuring a highly potent API ensures that downstream formulations can utilize lower active ingredient loadings, reducing raw material costs and improving the safety profile of the final veterinary product.
Because danofloxacin mesylate exhibits an aqueous solubility of ~20 mg/mL, it is the preferred API for formulating advanced in situ forming gels (e.g., lipogels) and sustained-release microspheres. Its solubility allows for high drug loading in the aqueous phase of liposomal or hydrogel matrices, a formulation strategy that is impossible to execute with the practically insoluble free base .
Given its 16.8-fold higher Cmax in lung tissue compared to plasma, danofloxacin mesylate serves as an ideal reference standard or active agent in PK/PD studies focused on respiratory drug delivery. It is heavily utilized in modeling localized treatments for Mycoplasma gallisepticum and bovine respiratory disease (BRD), where systemic plasma concentrations do not accurately reflect therapeutic efficacy at the infection site [1].
The mesylate salt's rapid dissolution profile and high solubility limit make it specifically suitable for large-scale agricultural applications where the drug must be uniformly dissolved in drinking water systems. This prevents the precipitation and line-clogging issues associated with poorly soluble free-base fluoroquinolones .
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